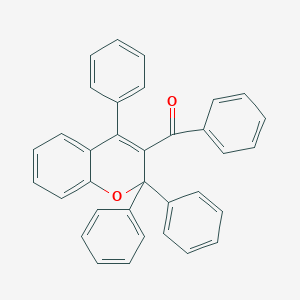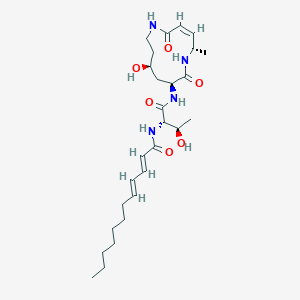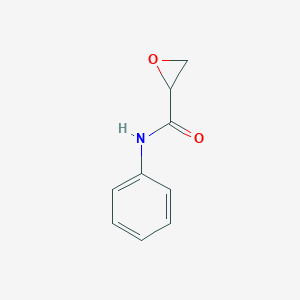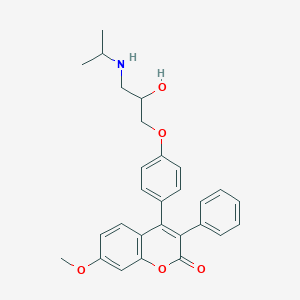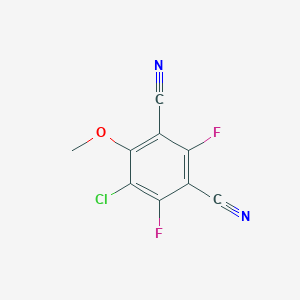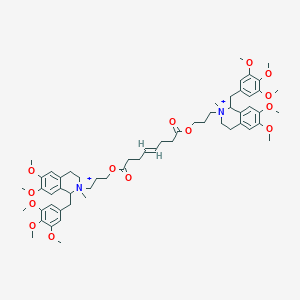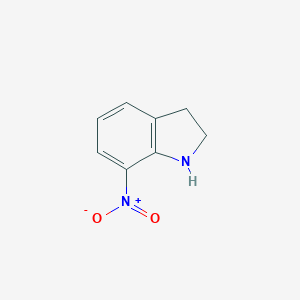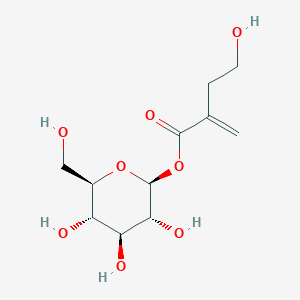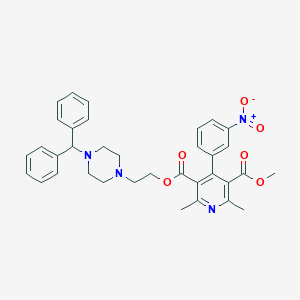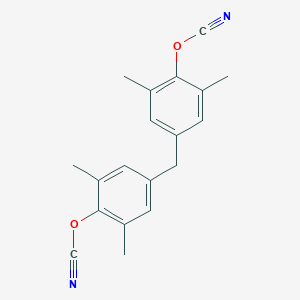![molecular formula C13H20N4S2 B034780 Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- CAS No. 19844-53-2](/img/structure/B34780.png)
Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolo[5,4-d]pyrimidines, which are known for their diverse biological activities including anticancer, antifungal, and antiviral properties.
科学的研究の応用
Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines including breast, lung, and colon cancer. Additionally, this compound has shown promising antifungal and antiviral activities against several pathogenic fungi and viruses.
作用機序
The exact mechanism of action of thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells by targeting certain molecular pathways involved in cancer development.
生化学的および生理学的効果
Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- has been shown to exhibit several biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, leading to reduced cell growth and proliferation.
実験室実験の利点と制限
One of the major advantages of using thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-. One of the key areas of focus is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its exact mechanism of action and identify potential molecular targets for cancer therapy. Furthermore, the potential applications of this compound in other areas such as antifungal and antiviral therapy should also be explored.
合成法
The synthesis of thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminopyrimidine with butyl isothiocyanate and butylamine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with high yield and purity.
特性
CAS番号 |
19844-53-2 |
|---|---|
製品名 |
Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- |
分子式 |
C13H20N4S2 |
分子量 |
296.5 g/mol |
IUPAC名 |
N-butyl-5-butylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H20N4S2/c1-3-5-7-14-13-16-10-9-15-12(17-11(10)19-13)18-8-6-4-2/h9H,3-8H2,1-2H3,(H,14,16) |
InChIキー |
VMXHTZZTBKJSBP-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=CN=C(N=C2S1)SCCCC |
正規SMILES |
CCCCNC1=NC2=CN=C(N=C2S1)SCCCC |
同義語 |
2-(Butylamino)-5-(butylthio)thiazolo[5,4-d]pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)


